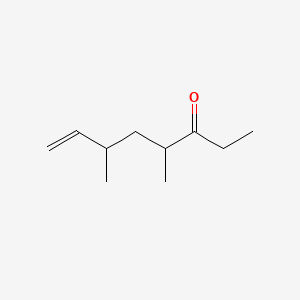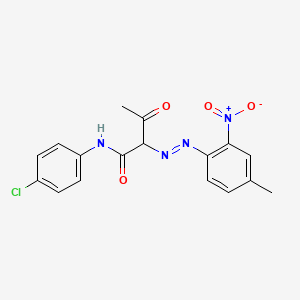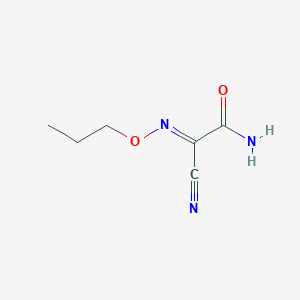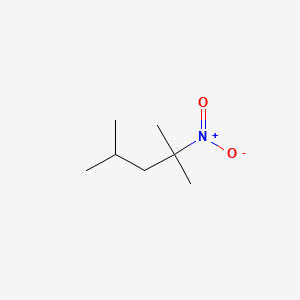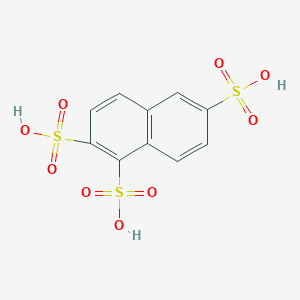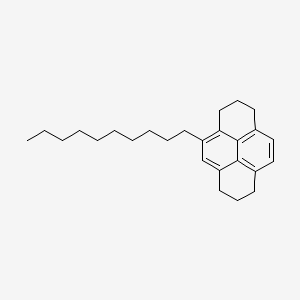
Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro-: is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications across various scientific domains. This compound has a molecular formula of C26H36 and a molecular weight of 348.5640 g/mol . It is characterized by the addition of a decyl group and hydrogenation at specific positions on the pyrene ring, which modifies its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- typically involves the hydrogenation of pyrene in the presence of a decyl group. One common method is the photochemical reduction of pyrene using triphenyltin hydride
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) to achieve the desired hydrogenation and substitution . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can be achieved using hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the decyl group or the remaining aromatic positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Tert-butyl chloride (t-BuCl) for bulky electrophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- is used in the synthesis of complex organic molecules and as a building block for supramolecular chemistry .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials .
Mecanismo De Acción
The mechanism of action of Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- involves its interaction with molecular targets through its aromatic and hydrophobic properties. The decyl group enhances its solubility in organic solvents, facilitating its incorporation into various molecular systems. The hydrogenated pyrene ring can participate in π-π interactions and hydrophobic interactions, influencing the compound’s behavior in biological and chemical systems .
Comparación Con Compuestos Similares
Pyrene, 1,2,3,6,7,8-hexahydro-: Similar hydrogenation pattern but lacks the decyl group.
Bromopyrene derivatives: Substituted at different positions with bromine atoms.
Uniqueness: Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- is unique due to the presence of the decyl group, which enhances its solubility and modifies its chemical reactivity compared to other pyrene derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Propiedades
Número CAS |
56247-94-0 |
|---|---|
Fórmula molecular |
C26H36 |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
4-decyl-1,2,3,6,7,8-hexahydropyrene |
InChI |
InChI=1S/C26H36/c1-2-3-4-5-6-7-8-9-12-22-19-23-15-10-13-20-17-18-21-14-11-16-24(22)26(21)25(20)23/h17-19H,2-16H2,1H3 |
Clave InChI |
RJQGNYIKTOWQRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
![3-[Chloro(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B13795349.png)
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol](/img/structure/B13795352.png)
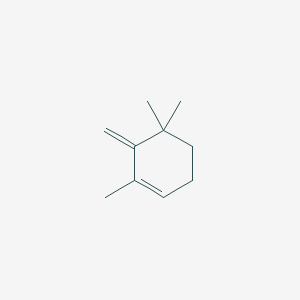
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)
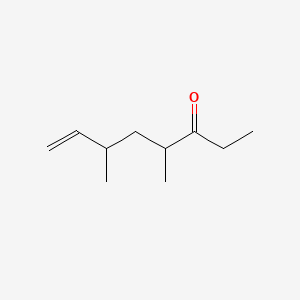
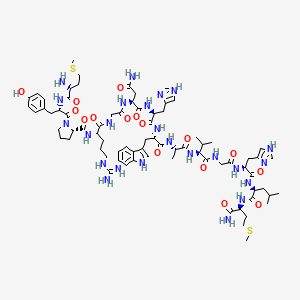
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
